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greA protein

Cat. No.: B1177779
CAS No.: 148348-88-3
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Description

The greA protein is an essential transcription elongation factor isolated from Escherichia coli that regulates RNA polymerase (RNAP) activity . Its primary mechanism involves rescuing stalled transcription complexes by stimulating the endonucleolytic cleavage of the 3'-proximal dinucleotides from nascent RNA transcripts. This cleavage reaction generates a new RNA 3'-terminus, properly aligned in the RNAP active site, allowing elongation to resume from a state of arrest . This function is critical for overcoming transcription pausing and backtracking events induced by specific DNA sequences or DNA-bound obstacles, thereby ensuring efficient gene expression . Structurally, GreA features two distinct domains: an N-terminal coiled-coil domain (NTD) and a C-terminal globular domain (CTD) . The NTD penetrates the secondary channel of RNAP, delivering two conserved acidic residues (D41 and E44) to the enzyme's catalytic center to activate transcript cleavage . The CTD is primarily responsible for high-affinity binding to RNAP outside the secondary channel . Both domains are structurally contiguous and essential for the full functional activity of the protein . In research applications, this compound is a vital tool for investigating the fundamental mechanisms of transcription elongation, fidelity, and proofreading . It is used to study how RNAP backtracks and is reactivated, a process conserved from bacteria to eukaryotes . Beyond elongation, studies indicate GreA can facilitate the transition from transcription initiation to elongation (promoter escape) by suppressing the production of abortive RNAs . Furthermore, GreA has been reported to possess functional chaperone activity in vitro, capable of preventing heat-induced aggregation of substrate proteins and assisting in the refolding of denatured enzymes, suggesting a broader role in cellular stress response . This recombinant protein is offered for Research Use Only and is indispensable for biochemical and structural studies of bacterial transcription.

Properties

CAS No.

148348-88-3

Molecular Formula

C56H32AlClN8O4

Synonyms

greA protein

Origin of Product

United States

Molecular Mechanisms of Grea Protein Action

Catalytic Mechanism of Transcriptional Cleavage

GreA functions by stimulating the intrinsic endonucleolytic activity of RNA polymerase, effectively turning RNAP into a nuclease that can cleave the nascent RNA transcript. nih.govembopress.org This activity is fundamental to resolving transcriptional pauses and arrests.

The catalytic core of RNA polymerase contains two essential Mg²⁺ ions. nih.gov The first, Mg-I, is tightly bound, while the second, Mg-II, is more transiently associated and is crucial for the catalytic reactions of nucleotide addition and RNA cleavage. nih.govpnas.org GreA enhances the intrinsic nucleolytic activity of RNAP by directly participating in the catalysis of RNA hydrolysis. nih.govembopress.org It achieves this by positioning two conserved acidic residues, aspartate 41 (D41) and glutamate (B1630785) 44 (E44), located at the tip of its N-terminal coiled-coil domain (NTD), into the immediate vicinity of the RNAP catalytic center. nih.govembopress.org These acidic residues are thought to assist in coordinating the catalytic Mg²⁺ ion and a water molecule, which are required for the hydrolysis of the phosphodiester bond in the RNA backbone. nih.govembopress.org This direct involvement of GreA in the catalytic act makes it a transient catalytic component of the RNA polymerase enzyme. nih.govembopress.org

The importance of these residues is highlighted by mutagenesis studies. Substitutions of D41, in particular, lead to a significant loss of GreA's cleavage-inducing activity. nih.gov

Table 1: Effect of Mutations in GreA N-Terminal Domain on Transcript Cleavage Activity

GreA Mutant Relative Cleavage Activity (%)
Wild-type100
D41A<1
E44A~20
D41N~5

This table is a representative summary based on findings that demonstrate the critical role of specific acidic residues in GreA's function. nih.gov

During transcription, RNA polymerase can sometimes slide backward along the DNA template, a process known as backtracking. pnas.orgnih.gov This results in the 3' end of the nascent RNA being displaced from the active site and extruded into the secondary channel of RNAP. asm.org Such backtracked complexes are catalytically inactive and can lead to transcriptional arrest. nih.govnih.gov

GreA typically induces the cleavage of short RNA fragments from the 3' end of the nascent transcript. nih.gov Most commonly, it promotes the removal of dinucleotides and trinucleotides. nih.gov This is in contrast to its homolog, GreB, which can induce the cleavage of longer RNA fragments of various lengths. nih.gov The length of the cleaved fragment is dependent on the extent of RNAP backtracking. nih.gov The specific removal of short oligonucleotides by GreA is sufficient to rescue polymerase from short-lived paused states and to correct for the misincorporation of single nucleotides, thereby contributing to the proofreading of transcription. nih.gov

Interaction with RNA Polymerase (RNAP)

The function of GreA is critically dependent on its direct physical interaction with the RNA polymerase enzyme. This interaction is characterized by a specific binding mode that positions GreA to influence the catalytic center of RNAP.

GreA binds to RNA polymerase through a channel known as the secondary channel or pore. embopress.orgbohrium.com This channel is the entry route for nucleotide triphosphates (NTPs) to the active site during transcription. bohrium.com GreA has a two-domain structure: a C-terminal globular domain (CTD) and an N-terminal coiled-coil domain (NTD). bohrium.com The CTD is responsible for the high-affinity binding of GreA to the rim of the secondary channel on the surface of RNAP. embopress.orgbohrium.com

Upon binding, the long, finger-like NTD protrudes deep into the secondary channel, extending towards the catalytic center of the enzyme. embopress.orgbohrium.com This strategic positioning allows the tip of the NTD, containing the critical acidic residues D41 and E44, to directly interact with the active site and facilitate the cleavage reaction. embopress.org The secondary channel is primarily formed by the β' subunit of the E. coli RNA polymerase. embopress.org

Compound and Protein Index

Name Type
GreA proteinProtein
GreB proteinProtein
RNA polymerase (RNAP)Enzyme (Protein Complex)
Magnesium ion (Mg²⁺)Ion
AspartateAmino Acid
GlutamateAmino Acid
Nucleotide triphosphates (NTPs)Molecule

Modulation of Transcriptional Pausing and Arrest

The this compound is a critical transcription elongation factor that plays a significant role in modulating the activity of RNA polymerase (RNAP). Its functions are crucial for ensuring the efficiency and fidelity of transcription by addressing issues of transcriptional pausing and arrest.

Relief of RNAP Pauses

During transcription, RNAP can encounter sequences in the DNA template that cause it to pause. While pausing can be a regulatory mechanism, prolonged pauses can be detrimental. GreA helps to relieve these pauses. nih.govyoutube.com It is believed that GreA is constantly associated with the core RNAP during both the initiation and elongation phases of transcription. This association allows it to act promptly when the polymerase stalls. nih.gov By resolving these stalls, particularly in promoter or promoter-proximal regions, GreA contributes to a more even distribution of RNAP along the transcribed regions of genes. nih.govnih.gov The mechanism involves GreA stimulating the intrinsic nucleolytic activity of RNAP, which allows the polymerase to cleave the nascent RNA transcript and resume elongation. youtube.comnih.govembopress.org

Prevention and Resolution of Transcriptional Arrest

In some instances, a paused RNAP can enter a state of transcriptional arrest, where it is unable to resume elongation on its own. nih.gov This arrested state can occur when the RNAP backtracks along the DNA template, displacing the 3' end of the nascent RNA from the active site. nih.govnih.gov GreA is essential in preventing and resolving such arrested states. nih.govembopress.orgasm.org It achieves this by inducing the endonucleolytic cleavage of the extruded RNA, which creates a new 3' end correctly positioned within the RNAP active site. nih.govnih.gov This "cleavage-and-restart" mechanism allows the polymerase to resume transcription. nih.gov In the absence of GreA, RNAP is more likely to become trapped at roadblocks, leading to irreversible arrest. nih.gov

Enhancement of Transcriptional Fidelity and Proofreading

GreA plays a crucial role in maintaining the fidelity of transcription by actively participating in the proofreading and correction of errors.

Role in Correcting Misincorporated Nucleotides

Transcriptional errors, such as the misincorporation of nucleotides, can lead to the synthesis of non-functional proteins. GreA is a key factor in the proofreading process that corrects these mistakes. embopress.orgnih.gov When an incorrect nucleotide is incorporated, the RNAP can backtrack, a process that is recognized by GreA. By activating the cleavage of the nascent transcript containing the error, GreA facilitates the removal of the misincorporated nucleotide. asm.orgnih.gov For example, in Escherichia coli, GreA has been shown to be essential for proofreading a specific transcription error where a riboA is misincorporated instead of a riboG. nih.govresearchgate.net The absence of GreA can lead to a significant increase in transcription errors, in some cases over 100-fold. nih.govresearchgate.net

Mechanistic Contribution to Transcriptional Proofreading

The mechanism by which GreA contributes to proofreading is intrinsically linked to its ability to stimulate the nucleolytic activity of RNAP. embopress.orgresearchgate.net GreA possesses two conserved acidic residues at the tip of its N-terminal coiled-coil domain. embopress.orgnih.gov It is proposed that this domain protrudes into the secondary channel of RNAP, bringing these acidic residues into the vicinity of the catalytic center. embopress.orgnih.gov These residues are thought to assist in coordinating a magnesium ion and a water molecule, which are necessary for the hydrolysis of the phosphodiester bond in the nascent RNA. embopress.orgnih.gov This action effectively turns GreA into a transient catalytic component of the RNAP, directly participating in the cleavage of the RNA transcript to remove errors. embopress.orgnih.gov

Facilitation of Promoter Escape and Transcription Initiation

Beyond its roles in elongation and proofreading, GreA also influences the initial stages of transcription. During transcription initiation, RNAP synthesizes short, abortive RNA transcripts before it successfully escapes the promoter and transitions into the elongation phase. nih.gov GreA can facilitate this process of promoter escape. nih.govembopress.orgasm.orgnih.gov It is thought to do this by suppressing the production of abortive RNAs and increasing the efficiency with which RNAP moves away from the promoter. nih.gov This function is particularly important for the optimal expression of certain genes, such as those in ribosomal protein operons. asm.org The stimulatory effect of GreA on promoter escape likely relies on its ability to stimulate transcript cleavage, allowing for more efficient recycling of RNAP and initiation of productive transcription. asm.orgnih.gov

FactorFunction in TranscriptionOrganism
GreA Relieves RNAP pauses, prevents transcriptional arrest, corrects misincorporated nucleotides, facilitates promoter escape.Escherichia coli, Bacillus subtilis
GreB Can substitute for GreA in RNA proofreading at high concentrations, but is not the primary factor.Escherichia coli
TFIIS Eukaryotic analog of Gre factors with similar transcript cleavage activity.Eukaryotes
ConditionEffect on Transcription Error Rate (G→A misincorporation)
Wild-type E. coli Low (approximately 10⁻⁶ frequency) nih.gov
greA mutant E. coli >100-fold increase compared to wild-type nih.govresearchgate.net
Overexpression of GreB in ΔgreA cells Error rates reduced to wild-type levels nih.govresearchgate.net

Mechanistic Comparison with Other Gre Factors (e.g., GreB)

Both GreA and GreB are composed of two primary domains: a C-terminal globular domain (CTD) and an N-terminal coiled-coil domain (NTD). embopress.orgyoutube.com The CTD is responsible for docking the factor to the RNAP near the secondary channel, which serves as the entry port for nucleoside triphosphates (NTPs). nih.govyoutube.comnih.gov From this position, the elongated NTD projects deep into the secondary channel, placing its functionally critical tip in close proximity to the RNAP active site. nih.govnih.govnih.gov This tip contains two highly conserved acidic residues that are essential for catalysis. nih.govembopress.orgpnas.org These residues are proposed to function by coordinating a catalytic Mg²⁺ ion, which, along with a water molecule, facilitates the hydrolysis of the phosphodiester backbone of the nascent RNA transcript. nih.govnih.gov

Despite these structural and mechanistic similarities, the functional outputs of GreA and GreB are markedly different, primarily concerning the nature of the transcriptional halt they can resolve and the size of the RNA fragment they induce RNAP to cleave.

Differential Transcript Cleavage and Rescue Activity

The most significant mechanistic distinction between GreA and GreB lies in their ability to rescue RNAP from different states of backtracking. ebi.ac.uknih.govebi.ac.uk When RNAP encounters a pause sequence or an obstacle, it can slide backward along the DNA template. This backtracking displaces the 3' end of the nascent RNA from the active site, extruding it into the secondary channel and rendering the elongation complex inactive. youtube.compnas.org

GreA is specialized in resolving short-range backtracking events. It typically induces the cleavage of only two or three nucleotides from the 3' end of the nascent RNA. ebi.ac.uknih.govacs.orguniprot.org This action is highly effective for rescuing RNAP from transient pauses or preventing the formation of a more stably arrested complex. ebi.ac.ukebi.ac.uk However, it is generally unable to rescue complexes that have already become deeply backtracked and arrested. ebi.ac.ukebi.ac.uk

GreB , in contrast, is capable of resolving more extensive backtracking. It can stimulate the cleavage of longer RNA fragments, ranging from two to as many as 18 nucleotides. embopress.orgebi.ac.ukebi.ac.uknih.gov This robust cleavage activity allows GreB to rescue RNAP from deeply backtracked and stably arrested states, where the 3' end of the RNA is far removed from the catalytic center. ebi.ac.uknih.gov

This functional divergence is attributed to structural differences in their respective N-terminal domains, particularly the distribution of positively charged residues, which influences the interaction with the backtracked RNA transcript. ebi.ac.ukebi.ac.uk

Role in Transcription Fidelity

Research has identified GreA as a primary factor in transcription proofreading in vivo. researchgate.net Transcriptional errors can cause RNAP to pause, and the subsequent backtracking allows for cleavage of the misincorporated nucleotide. Studies using genetic reporter assays have shown that the absence of GreA leads to a dramatic increase in transcription errors, whereas the absence of GreB has a negligible effect. researchgate.netresearchgate.net This suggests that GreA's ability to resolve short backtrack events is crucial for correcting misincorporations shortly after they occur.

Biochemical and Binding Properties

Subtle differences in the biochemical properties of GreA and GreB also contribute to their specialized roles. GreB generally exhibits a higher binding affinity for RNAP than GreA. nih.govembopress.org For instance, the apparent dissociation constant (Kd) for GreB's interaction with RNAP is approximately 0.1 µM, whereas that for GreA is about 8-fold weaker at ~0.8 µM. nih.gov This stronger interaction may facilitate GreB's function in rescuing stably arrested complexes. While both factors can stimulate promoter escape at certain promoters, their relative efficiencies can vary depending on the specific context. pnas.org

The following tables provide a comparative summary of the mechanistic and functional characteristics of GreA and GreB proteins.

Table 1: Mechanistic Comparison of GreA and GreB

Feature This compound GreB Protein
Primary Function Prevents transcriptional arrest; resolves short pauses. ebi.ac.ukebi.ac.uk Rescues pre-existing, stably arrested complexes. ebi.ac.uknih.gov
Cleavage Product Size Short (2-3 nucleotides). nih.govacs.orguniprot.org Long (up to 18 nucleotides). ebi.ac.ukebi.ac.uknih.gov
Backtracking Rescue Efficient for short-range backtracking. nih.gov Efficient for long-range/deep backtracking. nih.govacs.org
Role in Proofreading Major role in vivo. researchgate.netresearchgate.net Minimal role in vivo. researchgate.net
Binding to RNAP Binds to the secondary channel. nih.gov Binds to the secondary channel. nih.gov

| Catalytic Mechanism | Stimulates intrinsic RNAP nuclease activity via acidic tip residues. nih.govembopress.org | Stimulates intrinsic RNAP nuclease activity via acidic tip residues. nih.govembopress.org |

Table 2: Biochemical and Structural Comparison of GreA and GreB

Property This compound GreB Protein
Structure N-terminal coiled-coil and C-terminal globular domains. embopress.orgyoutube.com N-terminal coiled-coil and C-terminal globular domains. embopress.orgyoutube.com
Key Structural Difference Distribution of charged residues on the N-terminal domain. ebi.ac.ukebi.ac.uk Distribution of charged residues on the N-terminal domain. ebi.ac.ukebi.ac.uk
RNAP Binding Affinity (Kd) Weaker (~0.8 µM). nih.gov Stronger (~0.1 µM). nih.govnih.gov

| Homology | Homologous to GreB. nih.gov | Homologous to GreA. nih.gov |

Structural Biology of Grea Protein

Domain Architecture and Overall Fold

The N-terminal domain (NTD) of GreA consists of an extended antiparallel alpha-helical coiled-coil structure. nih.govnih.gov This elongated "finger-like" projection is a key functional element of the protein. nih.gov The NTD is responsible for inducing the nucleolytic activity of RNAP, a critical function for resolving backtracked transcription complexes. embopress.orgresearchwithrowan.com A notable feature of the NTD is a "basic patch," a cluster of positively charged residues on its surface. nih.govembopress.org This basic patch is thought to interact with the nascent RNA transcript within the backtracked transcription elongation complex. embopress.org The precise length and orientation of the coiled-coil are crucial for its function, as alterations can significantly diminish GreA's activity. embopress.org While the primary role of the NTD is catalytic, some studies suggest it also contributes to the binding of GreA to RNAP. nih.govnih.gov

The C-terminal domain (CTD) of GreA adopts a compact, globular fold. nih.govembopress.org This domain is primarily responsible for the high-affinity binding of GreA to RNAP. embopress.orgresearchwithrowan.com The CTD docks onto the rim of the secondary channel of RNAP, positioning the NTD to extend into the channel towards the catalytic center. embopress.orgnih.gov While the CTD itself does not possess nucleolytic activity, it significantly enhances the catalytic function of the NTD. researchwithrowan.comnih.gov This domain ensures the proper anchoring of GreA to the RNAP, a prerequisite for its catalytic and anti-arrest activities. nih.govresearchwithrowan.com

DomainStructurePrimary FunctionKey Features
N-terminal Domain (NTD) Extended antiparallel coiled-coilInduction of RNAP's nucleolytic activityBasic patch for RNA interaction, specific length and orientation are critical.
C-terminal Domain (CTD) Compact globular foldHigh-affinity binding to RNAPAnchors GreA to the RNAP secondary channel rim.

Structural Basis of GreA Protein-RNAP Complex Formation

The formation of a complex between GreA and RNAP is a dynamic process that involves specific interactions between the two proteins, leading to the precise positioning of GreA's catalytic residues within the RNAP active site.

The interaction between GreA and RNAP has been mapped through various biochemical and molecular genetic techniques. embopress.org The CTD of GreA binds to the β' coiled-coil region that forms the rim of the RNAP secondary channel opening. embopress.orgnih.gov This interaction is crucial for the stable association of GreA with the polymerase. nih.gov Upon binding of the CTD, the NTD of GreA protrudes into the secondary channel, making contact with conserved regions of the β and β' subunits of RNAP. embopress.orgnih.gov This places the tip of the NTD in the immediate vicinity of the RNAP catalytic center. embopress.orgnih.gov

At the tip of the GreA NTD, two highly conserved acidic residues, aspartate 41 (D41) and glutamate (B1630785) 44 (E44), are essential for its catalytic function. nih.govembopress.orgnih.gov These residues are proposed to directly participate in the chemistry of transcript cleavage by coordinating a magnesium ion (Mg²⁺) and a water molecule in the RNAP active site. nih.govnih.gov This coordination facilitates the hydrolysis of the phosphodiester bond in the backtracked RNA transcript. nih.govnih.gov Mutational studies have demonstrated that substituting these residues, particularly D41, can drastically reduce or even abolish the cleavage activity of GreA. embopress.org While D41 and E44 are central to catalysis, other residues at the tip of the NTD also contribute to the proper positioning and function of the catalytic center. embopress.org

ResidueLocationProposed Role in Catalysis
Aspartate 41 (D41) Tip of the N-terminal domainCoordination of Mg²⁺ and water molecule for RNA hydrolysis.
Glutamate 44 (E44) Tip of the N-terminal domainCoordination of Mg²⁺ and water molecule for RNA hydrolysis.

Conformational Dynamics and Allosteric Effects

The binding of GreA to RNAP is not a simple lock-and-key mechanism but involves conformational changes in both proteins, indicative of allosteric regulation. embopress.org The entry of the GreA NTD into the RNAP secondary channel is thought to be hindered by the side chains of residues within the channel in the absence of GreA. embopress.org Therefore, it is proposed that the initial binding of the GreA CTD to the rim of the secondary channel triggers a conformational change in RNAP that widens the channel, allowing for the insertion of the NTD. embopress.org

Comparative Structural Analysis with Eukaryotic Counterparts (e.g., TFIIS)

A key functional similarity is how they access the RNA polymerase (RNAP) active site. Both factors insert a domain through the secondary channel of their respective polymerases to position catalytic residues near the enzyme's active center. nih.govpnas.orgrowan.edu In GreA, the long N-terminal coiled-coil domain protrudes deep into the RNAP secondary channel. nih.gov The tip of this "finger-like" projection carries two critical acidic residues (Aspartate 41 and Glutamate 44 in E. coli) that are essential for catalysis. nih.gov

Remarkably, TFIIS employs a different structural motif to achieve the same end. Its C-terminal domain contains a compact zinc ribbon, a small zinc-binding fold, which also projects into the secondary channel of RNA Polymerase II. nih.govnih.gov At the tip of this zinc ribbon are two invariant acidic residues (Aspartate 290 and Glutamate 291 in S. cerevisiae) that are functionally equivalent to the acidic pair in GreA. nih.gov These residues in both GreA and TFIIS are proposed to participate directly in the chemistry of transcript cleavage, likely by coordinating a magnesium ion and a water molecule required for the hydrolysis of the phosphodiester bond in the nascent RNA. nih.gov

The interaction with the body of the RNA polymerase also differs. The C-terminal globular domain of GreA is responsible for docking the protein to the surface of the bacterial RNAP, near the entrance of the secondary channel. nih.gov Evidence suggests that this binding may induce conformational changes in RNAP to widen the channel, allowing the N-terminal coiled-coil to enter. nih.gov TFIIS similarly binds to the surface of Pol II, but its interactions are mediated by different domains and surfaces compared to GreA.

| RNAP Interaction | Enters RNAP secondary channel nih.govrowan.edu | Enters Pol II secondary channel nih.gov |

Table 2: Detailed Domain and Motif Comparison

Structural Element GreA TFIIS
N-Terminal Region An extended antiparallel α-helical coiled-coil domain that functions as a "finger" to reach the active site. nih.gov A less structured region that contributes to binding RNA Polymerase II.
C-Terminal Region A compact, globular domain that docks onto the surface of RNAP near the secondary channel. nih.gov Contains the critical zinc-ribbon domain and other regions for Pol II interaction. nih.govnih.gov
Metal-Binding Motif Absent. Contains a highly conserved zinc-ribbon motif (Cys-X2-Cys-Xn-Cys-X2-Cys) essential for function. nih.govnih.gov

| Active Site Geometry | Two acidic residues (e.g., D41, E44) are presented at the terminus of the long coiled-coil structure. nih.gov | Two acidic residues (e.g., D290, E291) are presented at the tip of the compact zinc-ribbon fold. nih.gov |

Regulation of Grea Protein Activity and Expression

Transcriptional Regulation of greA Gene Expression

The initial step in controlling GreA levels is the regulation of its gene, greA. This process is governed by a complex promoter region and influenced by specific regulatory factors that modulate the rate of transcription initiation.

The expression of the greA gene in Escherichia coli is directed by two strong, overlapping promoters designated P1 and P2. nih.govnih.gov These promoters are positioned within the gene's upstream region and have distinct dependencies on different forms of the RNA polymerase (RNAP) holoenzyme.

P1 Promoter: This promoter is recognized by the primary sigma factor, σ⁷⁰, which is responsible for the transcription of most housekeeping genes during normal growth. nih.govnih.gov

P2 Promoter: This promoter is dependent on the alternative sigma factor, σE, which is activated in response to envelope stress. nih.govnih.gov

The transcriptional start sites for these two promoters are located just 10 base pairs apart. nih.gov This arrangement allows for differential regulation of greA expression depending on the cellular conditions, ensuring a basal level of GreA during normal growth and an increased level during stress.

The transcription of the greA gene is influenced by cellular conditions, primarily through the activity of the σE regulon. The σE factor is a key regulator of the extracytoplasmic stress response, which is activated by the accumulation of unfolded proteins in the periplasm or outer membrane. The identification of a σE-dependent P2 promoter for greA firmly places it within this regulon. asm.org This link underscores the critical role of GreA in helping the cell cope with stress conditions that can lead to increased instances of RNAP stalling. asm.orgasm.org

In addition to being regulated by external factors, GreA has been shown to autoinhibit its own expression in vivo. nih.gov This autoregulation provides a feedback mechanism to maintain appropriate cellular concentrations of the protein. Furthermore, GreA can influence transcription at a broader level by stimulating promoter escape, which is the process where RNA polymerase transitions from initiation to the elongation phase of transcription. asm.orgnih.gov

Post-Transcriptional Control Mechanisms

Following transcription, the expression of GreA is further fine-tuned by a sophisticated post-transcriptional mechanism involving a small RNA encoded within the greA transcript itself.

The 5' untranslated region (5' UTR) of the greA messenger RNA (mRNA) contains the sequence for a small RNA known as GraL (greA Leader RNA). asm.orgnih.gov This region features an intrinsic terminator, which is a sequence that can form a hairpin structure in the nascent RNA, causing transcription to terminate prematurely. asm.org

Under typical conditions, approximately two-thirds of the transcripts initiated from the P1 and P2 promoters terminate at this site, producing the short GraL RNA instead of the full-length greA mRNA. nih.govnih.govasm.org The GreA protein itself plays a crucial role in this process. The autoregulation of greA expression is dependent on GraL, with the amount of GraL produced being directly influenced by the cellular concentration of GreA. asm.org This indicates a rare feedback loop where GreA, through its interaction with the transcription elongation complex at the terminator site, influences the decision between termination (producing GraL) and read-through (producing greA mRNA), thereby controlling its own synthesis. asm.orgnih.gov

Post-Translational Modifications of this compound and their Functional Implications

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which can profoundly alter their activity, stability, or localization. thermofisher.commdpi.com Common PTMs in bacteria include phosphorylation, acetylation, and glycosylation, which serve as critical mechanisms for regulating cellular processes in response to environmental cues. nih.govcreative-proteomics.com However, based on the available scientific literature, specific post-translational modifications of the this compound itself have not been widely documented. While PTMs are a vital aspect of bacterial protein regulation, current research has not identified them as a primary mechanism for controlling GreA's specific functions. nih.govnih.govresearchgate.net

Cellular Abundance and Localization Dynamics

The effectiveness of GreA is also determined by its concentration within the cell and its presence at the site of transcription.

Cellular Abundance: GreA is a relatively abundant protein within the bacterial cell. In E. coli, quantitative studies have shown that the cellular concentration of GreA is in excess of RNA polymerase during the logarithmic phase of growth. nih.gov Similarly, in Bacillus subtilis, there are an estimated 13,800 molecules of GreA per cell, a number that is approximately double the cellular amount of RNAP. nih.gov This high abundance ensures that GreA is readily available to assist RNAP in overcoming transcriptional blocks.

Table 1: Cellular Abundance of this compound

Organism GreA Abundance Relative to RNA Polymerase (RNAP) Estimated Molecules per Cell
Escherichia coli In excess of RNAP Not specified

Localization Dynamics: As a transcription elongation factor that directly interacts with RNA polymerase, GreA is functionally localized to the bacterial nucleoid, the region within the cytoplasm where the chromosome is located and transcription takes place. nih.govuniprot.orgnih.gov Its role involves binding to the secondary channel of the RNAP complex to rescue stalled polymerases. embopress.org While its primary location is dictated by its interaction with RNAP, specific studies detailing the dynamic changes in its subcellular localization patterns in response to different cellular signals are not extensively covered in the current literature.

Table 2: Summary of GreA Regulation Mechanisms

Regulatory Level Mechanism Key Elements/Factors Outcome
Transcriptional Promoter-driven expression P1 (σ⁷⁰-dependent), P2 (σE-dependent) Basal and stress-inducible transcription
Regulation by sigma factors σE regulon Increased greA expression during envelope stress
Post-Transcriptional Autoregulation via sRNA greA Leader RNA (GraL), intrinsic terminator GreA controls its own synthesis by modulating premature transcription termination

| Abundance | High cellular concentration | - | Readily available to assist RNA Polymerase |

Competition and Synergistic Interactions with Other RNAP-Binding Factors (e.g., DksA, NusA)

GreA and DksA, despite their lack of significant sequence homology, share a similar structural fold, particularly in their coiled-coil domains, which allows them to bind to the same location within the RNAP secondary channel. nih.gov This shared binding site inevitably leads to direct competition for access to the RNAP. researchgate.net The outcome of this competition—whether it results in synergistic, antagonistic, or redundant effects on transcription—is determined by several factors, including their relative cellular concentrations, their binding affinities for RNAP, and the specific promoter context. nih.govnih.gov

Research has shown that the cellular concentration of DksA is generally higher than that of GreA under various growth conditions. nih.gov This concentration difference often gives DksA a competitive advantage in binding to RNAP in wild-type cells. nih.gov However, the balance can be shifted. For instance, overexpression of GreA can suppress the growth defects of a dksA mutant, indicating functional redundancy in some contexts. nih.govasm.org Conversely, the regulatory effects of GreA on a significant number of genes become much more pronounced in the absence of DksA, highlighting the competitive nature of their interaction. nih.gov In a dksA null background, GreA overproduction affects a nearly five-fold greater number of genes, underscoring the masking effect of DksA on GreA's regulatory potential. nih.gov

The functional consequences of GreA and DksA binding are distinct. GreA is primarily recognized for its role in rescuing stalled elongation complexes by stimulating the intrinsic endoribonucleolytic activity of RNAP. rowan.edu In contrast, DksA, particularly in conjunction with the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), is a critical regulator of the stringent response, modulating transcription initiation at a large number of promoters. rowan.edunih.gov DksA does not induce transcript cleavage but instead destabilizes the RNAP-promoter open complex at certain promoters, such as those for ribosomal RNA (rRNA). rowan.edu

Interestingly, their interactions can be antagonistic. For example, at the rrnB P1 promoter, DksA acts as an inhibitor of transcription, a role that is potentiated by ppGpp. nih.gov In some experimental settings, GreA has been observed to have a stimulatory effect on this promoter, suggesting opposing regulatory actions. nih.gov Furthermore, the complete suppression of certain auxotrophies by overexpressing either GreA or DksA can only be achieved in the absence of the other protein, providing strong genetic evidence for their antagonistic interplay. nih.govasm.org

The structural differences between GreA and DksA, particularly in their globular domains, are thought to underlie their distinct functional properties. nih.gov While both insert their coiled-coil domains into the RNAP secondary channel, their interactions with the RNAP surface differ. nih.govrowan.edu DksA's interaction with RNAP is cooperative, involving two structural elements of the polymerase, which is distinct from the binding mode of Gre factors. rowan.edu

Interactive Data Table: Comparison of GreA and DksA Properties and Interactions

Feature GreA DksA Source(s)
Primary Function Resolves transcriptional pauses/arrests by stimulating RNAP's cleavage activity. Modulates transcription initiation, often in synergy with ppGpp, by destabilizing promoter open complexes. rowan.edu
Binding Site on RNAP Secondary Channel Secondary Channel nih.gov
Apparent Affinity for RNAP Weaker than DksA Stronger than GreA; Kd for RNAP core and holoenzyme ~100 nM. nih.govnih.govasm.org
Cellular Concentration (E. coli) Lower than DksA Higher than GreA (~137 fmoles/μg total cell protein during exponential growth). nih.gov
Effect on rRNA Promoters Modest effect in vitro; can be stimulatory when overexpressed. Inhibitory, especially with ppGpp. nih.govnih.gov
Interaction with ppGpp Does not synergize with ppGpp to regulate rRNA promoters in the absence of the ω subunit. Synergizes with ppGpp to both positively and negatively regulate transcription. nih.gov
Functional Relationship Can be redundant, competitive, or antagonistic depending on the context. Can be redundant, competitive, or antagonistic depending on the context. nih.govasm.org

NusA is another crucial transcription factor that associates with the elongating RNAP. nih.gov While it does not bind within the secondary channel in the same manner as GreA and DksA, its function is closely intertwined with the processes that GreA modulates. NusA is known to enhance transcriptional pausing and is a key factor in both intrinsic and Rho-dependent termination. nih.govelifesciences.org

The potential for synergistic or competitive interactions between GreA and NusA arises from their shared involvement in managing paused RNAP complexes. NusA can induce pausing, creating a substrate for GreA's anti-arrest activity. In this way, they can be seen as having functionally synergistic roles in ensuring the processivity of transcription. However, the precise nature of their direct physical or competitive interaction at the RNAP complex is less clear. Structurally, NusA has been shown to be very similar to the Gre factors, with its N-terminal domain binding the polymerase and its C-terminal domain binding the nascent RNA. youtube.com This structural resemblance suggests the potential for more direct competitive interactions than are currently understood.

In Bacillus subtilis, both NusA and the universally conserved factor NusG have been identified as intrinsic termination factors that can work cooperatively. elifesciences.org Given that GreA's function is to overcome RNAP pausing and arrest, a state that often precedes termination, a complex interplay between GreA, NusA, and NusG is likely essential for the proper regulation of transcription elongation and termination. The balance between these factors can determine whether a paused polymerase is rescued by GreA to continue elongation or is guided towards termination by NusA and NusG.

Interactive Data Table: Functional Interplay of RNAP-Binding Factors

Factor(s) Nature of Interaction Functional Consequence Source(s)
GreA vs. DksA Competitive Binding Mutual inhibition of binding to the RNAP secondary channel. The factor with higher concentration or affinity is more likely to occupy the site. nih.govresearchgate.net
GreA and DksA Antagonistic Opposing effects on the transcription of certain genes (e.g., rRNA promoters). nih.gov
GreA and DksA Redundant/Synergistic Overexpression of one can sometimes compensate for the absence of the other, indicating overlapping functions in some cellular processes. nih.govasm.org
GreA and NusA Functional Synergy (Potential) NusA-induced pauses can create substrates for GreA's anti-arrest activity, collaboratively ensuring transcriptional processivity. nih.govelifesciences.org
NusA and NusG Cooperative Work together to facilitate intrinsic transcription termination. elifesciences.org

Biological Roles and Physiological Significance of Grea Protein

Contribution to Global Gene Expression and Cellular Transcription Rates

GreA is a non-essential transcription factor that plays a significant role in modulating global gene expression and cellular transcription rates. nih.govnih.gov It functions by binding to the secondary channel of RNA polymerase (RNAP), where it can rescue stalled transcription complexes. nih.gov This is achieved by stimulating the intrinsic endoribonucleolytic activity of RNAP, which cleaves the 3'-end of the nascent RNA, allowing the polymerase to realign with the DNA template and resume elongation. nih.govnih.gov GreA is particularly effective at cleaving 2-3 nucleotides from the 3' end of the RNA. nih.gov

In Streptococcus pneumoniae, the absence of GreA leads to a general reduction in gene expression, with highly expressed genes being more significantly affected. nih.gov This suggests that transcription elongation can be a rate-limiting step for these genes, and GreA is crucial for alleviating transcriptional pauses and potential traffic jams of RNA polymerases. nih.gov Studies in a reconstituted Escherichia coli transcription-translation system have demonstrated that the addition of GreA and its homolog GreB can increase transcription rates by approximately 3-fold. biorxiv.orgbiorxiv.org Overexpression of GreA in E. coli has been shown to upregulate over 100 genes, representing about 2.4% of the genome. nih.gov

The impact of GreA on transcription is not uniform across all genes. For instance, in S. pneumoniae, the absence of GreA did not significantly affect the expression of ribosomal RNAs (rRNAs). nih.gov Research has also indicated that GreA can suppress delays in the initiation of transcription. researchgate.net

Table 1: Impact of GreA on Gene Expression and Transcription

Organism Experimental System Key Finding
Streptococcus pneumoniae In vivo (ΔgreA mutant) Highly expressed genes are more sensitive to the lack of GreA. nih.gov
Escherichia coli Reconstituted transcription-translation system GreA and GreB increase transcription rates up to 3-fold. biorxiv.orgbiorxiv.org
Escherichia coli In vivo (GreA overexpression) Over 100 genes were upregulated. nih.gov

Role in Bacterial Stress Response and Adaptation

Bacteria have evolved intricate stress response systems to survive in fluctuating and often harsh environments. wikipedia.org The GreA protein is an important component of these adaptive mechanisms, contributing to resistance against various stressors, including heat shock, oxidative stress, acid stress, and nutrient limitation. nih.govresearchgate.net

The heat shock response is a cellular defense mechanism that protects against damage from elevated temperatures, primarily by preventing protein denaturation and aggregation. wikipedia.orgoup.com GreA has been shown to play a significant role in this response. Overexpression of GreA in E. coli enhances the survival of cells subjected to heat shock at 48°C. nih.gov Furthermore, a greA/greB double mutant exhibits a temperature-sensitive phenotype, which can be suppressed by the expression of GreA, highlighting its importance in thermal stress resistance. nih.govnih.gov This protective effect is, at least in part, due to GreA's ability to reduce the in vivo aggregation of proteins under heat stress. nih.gov

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cellular components, including proteins and nucleic acids. frontiersin.orgmdpi.com GreA contributes to the bacterial defense against oxidative stress. nih.govresearchgate.net Studies have shown that overexpression of GreA in E. coli confers enhanced resistance to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov For example, after a 60-minute challenge with 5 mM H₂O₂, the GreA-overexpressing strain had a survival rate of about 50%, compared to 12.5% in the control strain. nih.gov In Salmonella, Gre factors are involved in metabolic reprogramming that aids in adapting to oxidative stress, independent of peroxide detoxification. nih.govresearchgate.net

Bacteria frequently encounter acidic environments and periods of nutrient scarcity. mdpi.commdpi.combiorxiv.orgapa.org GreA expression has been observed to increase under acidic stress conditions, suggesting a role in adaptation to low pH. nih.gov The ability of GreA to maintain transcriptional fidelity and efficiency would be beneficial in stressful conditions where cellular resources are limited. During nutrient limitation, which leads to stationary phase, bacteria undergo extensive reprogramming of gene expression to survive. nih.govnih.gov While the direct role of GreA in this complex response is still being fully elucidated, its function in optimizing transcription is likely crucial for cellular survival under these conditions.

Table 2: Role of GreA in Bacterial Stress Response

Stress Condition Organism Key Finding
Heat Shock Escherichia coli GreA overexpression enhances survival at 48°C. nih.gov
Oxidative Stress Escherichia coli GreA overexpression increases resistance to H₂O₂. nih.gov
Acid Stress Not specified GreA expression is increased under acidic conditions. nih.gov

Novel Chaperone Activity of this compound

In addition to its well-established role as a transcription factor, GreA has been discovered to possess chaperone activity, a function that helps prevent protein aggregation and promotes the proper folding of other proteins. nih.govnih.govresearchgate.net This activity is independent of its function in the RNA polymerase complex. nih.gov Unlike many classical molecular chaperones, GreA does not appear to form stable complexes with the proteins it assists. nih.govplos.org

A primary function of molecular chaperones is to prevent the aggregation of misfolded or denatured proteins, a process that can be toxic to the cell. acs.orgwikipedia.orgnih.govsemanticscholar.orgbiorxiv.orgnih.gov GreA has been demonstrated to effectively inhibit the heat-induced aggregation of several substrate proteins in vitro. nih.govresearchgate.net For example, in the presence of GreA, the aggregation of alcohol dehydrogenase (ADH) at 48°C and aldolase (B8822740) at 50°C was significantly suppressed. nih.gov This anti-aggregation activity is not substrate-specific, suggesting a general chaperone function. researchgate.net Beyond preventing aggregation, GreA can also promote the refolding of denatured proteins, further solidifying its role as a functional chaperone. nih.govnih.govplos.org

Table 3: Chaperone Activity of GreA on Substrate Proteins

Substrate Protein Condition Effect of GreA
Alcohol Dehydrogenase (ADH) Heat-induced aggregation at 48°C Inhibition of aggregation and protection of enzymatic activity. nih.gov
Aldolase Heat-induced aggregation at 50°C Inhibition of aggregation. nih.gov
Green Fluorescent Protein (GFP) Refolding after HCl denaturation Increased refolding percentage from 50% to 84%. nih.govplos.org
Lactate (B86563) Dehydrogenase (LDH) Refolding after GnHCl or heat denaturation Promotion of refolding. nih.gov

Promotion of Denatured Protein Refolding

The this compound, traditionally known for its role as a transcription elongation factor, also exhibits functional chaperone activity, playing a crucial role in cellular protein quality control. nih.govnih.govresearchgate.netnih.gov This activity involves the promotion of the refolding of denatured proteins, thereby preventing the formation of potentially toxic protein aggregates. nih.govnih.govresearchgate.netnih.gov Studies have demonstrated that Escherichia coli GreA can effectively inhibit the aggregation of various substrate proteins under heat shock conditions and promote their subsequent refolding into their native, functional conformations. nih.govnih.govresearchgate.net

The chaperone activity of GreA is distinct from that of many classic molecular chaperones. nih.govnih.gov While it aids in the refolding process, GreA does not form stable complexes with the unfolded substrate proteins. nih.govnih.gov This suggests a transient interaction mechanism where GreA facilitates the correct folding pathway without becoming a permanent part of the protein-chaperone complex. nih.gov The overexpression of GreA has been shown to enhance the resistance of host cells to heat shock and oxidative stress, further underscoring its protective role in maintaining protein homeostasis. nih.govnih.govresearchgate.net

Experimental evidence has shown that GreA can significantly increase the refolding yield of denatured proteins. For instance, in the presence of GreA, the refolding of denatured green fluorescent protein (GFP) and lactate dehydrogenase (LDH) was markedly enhanced. nih.govnih.gov This chaperone function appears to be a general characteristic, as GreA has been observed to act on multiple, structurally unrelated proteins. nih.gov The ability of GreA to suppress the temperature-sensitive phenotype of a greA/greB double mutant and reduce in vivo protein aggregation provides strong evidence for its role as a chaperone within the cellular environment. nih.govnih.govresearchgate.net

Denatured ProteinConditionEffect of GreAReference
Green Fluorescent Protein (GFP)HCl denaturationDramatically increased refolding percentage nih.govnih.gov
Lactate Dehydrogenase (LDH)Guanidine hydrochloride (GnHCl) denaturationPromoted refolding nih.govnih.gov
Lactate Dehydrogenase (LDH)Heat denaturationPromoted refolding nih.govnih.gov
Alcohol Dehydrogenase (ADH)Heat-induced aggregationInhibited aggregation nih.govnih.gov
AldolaseHeat-induced aggregationInhibited aggregation nih.gov

Involvement in DNA Repair Pathways (indirect, via transcription)

This compound is indirectly implicated in DNA repair pathways through its primary function of modulating transcription elongation. researchgate.netpnas.org It does not directly participate in the enzymatic reactions of DNA repair; instead, it influences the behavior of RNA polymerase (RNAP) when it encounters DNA lesions, thereby facilitating the access of repair machinery to the damaged site. researchgate.netpnas.org

The key mechanism involves GreA's ability to resolve backtracked RNAP complexes. researchgate.net When RNAP encounters a DNA lesion, it can stall and backtrack along the DNA template. pnas.org This backtracking can hinder the access of DNA repair enzymes to the damaged nucleotide. GreA stimulates the intrinsic endoribonucleolytic activity of RNAP, causing cleavage of the nascent RNA transcript within the backtracked complex. researchgate.net This cleavage realigns the 3' end of the RNA with the active site of RNAP, allowing transcription to resume or the polymerase to dissociate, thereby exposing the DNA lesion for repair. researchgate.net

In Deinococcus radiodurans, a bacterium known for its extreme resistance to DNA damage, GreA has been shown to stimulate RNAP stalling at various DNA lesions. pnas.org This pausing of the transcription elongation complex may serve as a signal to recruit the transcription-coupled repair (TCR) machinery. pnas.org By enhancing the pause, GreA could increase the window of opportunity for repair factors to recognize and act upon the DNA damage. pnas.org However, in Escherichia coli, it has been reported that GreA can impede DNA double-strand break (DSB) repair via the RecA-dependent homologous recombination pathway. researchgate.net This suggests that the role of GreA in the interplay between transcription and DNA repair can be complex and may vary depending on the specific type of DNA damage and the organism.

Role in Pathogenesis and Virulence Mechanisms (e.g., bacterial virulence)

The this compound plays a significant role in the pathogenesis and virulence of several bacterial species. biorxiv.orgnih.gov Its function as a transcription elongation factor allows it to influence the expression of a wide range of genes, including those that are critical for the ability of a bacterium to cause disease. biorxiv.org

In the facultative intracellular pathogen Francisella tularensis, the causative agent of tularemia, GreA has been identified as an important virulence factor. biorxiv.org Inactivation of the greA gene in F. tularensis subsp. novicida resulted in impaired bacterial invasion and growth within host cells, leading to attenuated virulence in a mouse infection model. biorxiv.org A transcriptomic analysis revealed that the absence of GreA led to the differential expression of 196 genes, with 77 of these being previously identified as virulence factors. biorxiv.org This indicates that GreA directly or indirectly regulates a substantial portion of the Francisella virulence regulon. biorxiv.org

Similarly, in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, GreA is important for viability and fitness. nih.gov Deletion of the greA gene in Mycobacterium species leads to growth retardation and reduced survival under various stress conditions. nih.gov Furthermore, the loss of GreA renders M. tuberculosis more susceptible to certain antibiotics, such as vancomycin (B549263) and rifampicin, and significantly decreases its intracellular fitness. nih.gov These findings highlight the importance of GreA in enabling pathogenic bacteria to adapt to the harsh environment within a host and to establish a successful infection.

Bacterial SpeciesImpact of GreA DeletionAffected Virulence-Related ProcessesReference
Francisella tularensis subsp. novicidaAttenuated virulenceImpaired invasion and intracellular growth biorxiv.org
Mycobacterium tuberculosisReduced viability and intracellular fitnessIncreased susceptibility to antibiotics and adverse stress nih.gov

Impact on Ribosomal Protein Operon Expression

GreA has a notable impact on the expression of ribosomal protein operons, which are essential for the synthesis of ribosomes and, consequently, for cell growth. nih.gov The primary mechanism through which GreA influences the expression of these operons is by facilitating promoter escape of RNA polymerase. nih.gov

During the initial stages of transcription, RNAP can undergo abortive initiation, where it synthesizes and releases short RNA transcripts without clearing the promoter. nih.gov This can be a rate-limiting step in gene expression. By stimulating the cleavage of the nascent transcript in paused or arrested early initiation complexes, GreA helps RNAP to overcome this barrier and transition into the productive elongation phase more efficiently. nih.gov

Studies in Escherichia coli have shown that the most significant stimulatory effect of GreA on gene expression is observed for the genes within ribosomal protein operons. nih.gov In vivo and in vitro experiments have demonstrated that GreA can lead to a threefold to sixfold increase in the expression of these genes. nih.gov This suggests that transcript cleavage by GreA is a crucial factor for achieving optimal expression levels of ribosomal proteins. nih.gov In Mycobacterium smegmatis, a conditional knockdown of GreA resulted in a severe reduction in the expression of genes in the rRNA operon, further highlighting the role of GreA in regulating the core components of the translation machinery. nih.gov

Genetic and Evolutionary Perspectives of Grea Protein

Gene Organization and Genomic Context of greA Across Bacterial Species

The organization of genes within bacterial genomes often reflects functional relationships, with genes involved in related pathways frequently clustered together in operons. While the specific genomic context of greA can vary across bacterial species, it generally encodes a protein that interacts with RNA polymerase frontiersin.orguniprot.orgnih.gov.

In Bacillus subtilis, the greA gene (BSU_27320) is located at coordinates 2,791,494 to 2,791,967 and encodes a transcription elongation factor of 157 amino acids with a molecular weight of 17.00 kDa uni-goettingen.de. Its function is described as resolving stalled RNA polymerase at promoter or promoter-proximal regions uni-goettingen.de. The genomic context of greA in B. subtilis places it within categories related to information processing, genetics, DNA repair/recombination, RNA synthesis and degradation, transcription elongation/termination, and certain lifestyles like swarming uni-goettingen.de.

Analyzing the genomic context of genes, including those encoding regulatory proteins like GreA, can provide clues about their function and potential interactions acs.orgresearchgate.net. While specific operonic structures involving greA might differ, its presence and location within a genome are indicative of its conserved role as a transcription factor interacting with RNAP frontiersin.orguniprot.orgnih.gov.

Evolutionary Conservation and Divergence of GreA Protein Family

Gre factors, including GreA, are widely distributed and highly conserved proteins across the bacterial kingdom frontiersin.orgasm.orgasm.orgresearchgate.net. This conservation underscores their fundamental importance in bacterial transcription. The bacterial RNAP core enzyme, which interacts with Gre factors, has a conserved structure across species asm.org.

GreA and its homolog, GreB, are members of a family of structurally related proteins that modulate RNAP function through direct binding asm.org. These proteins typically possess an extended N-terminal coiled-coil domain and a C-terminal globular domain asm.org. The C-terminal domain is involved in binding to RNAP near the opening of the secondary channel, with the coiled-coil motif extending into the channel towards the catalytic center asm.org.

While the core function of stimulating transcript cleavage to resolve stalled RNAP is conserved, there can be divergence in specific activities or regulatory mechanisms across different bacterial lineages nih.govnih.gov. For instance, in Escherichia coli, GreA is identified as a major transcription fidelity factor, primarily reducing G-to-A errors, while GreB's role in fidelity appears less prominent under typical conditions nih.govnih.gov. However, overexpression of GreB can compensate for the absence of GreA in reducing misincorporation errors nih.gov.

The presence of Gre factors in most bacteria suggests an ancient origin and a conserved role in transcription regulation asm.orgasm.org. Evolutionary studies comparing protein homologs across different bacterial groups can reveal conserved regions and lineage-specific variations, providing insights into the functional evolution of the this compound family pnas.orgnih.gov.

Phylogenetic Analysis of GreA Homologs

Phylogenetic analysis of protein homologs is a powerful tool for understanding the evolutionary relationships and history of protein families nih.govoup.comresearchgate.net. By comparing the sequences of GreA proteins from various bacterial species, researchers can construct phylogenetic trees that illustrate their evolutionary divergence and conservation patterns.

Such analyses can help to identify distinct clades within the this compound family and infer potential functional differences that may have arisen during evolution pnas.org. While a specific comprehensive phylogenetic tree for GreA homologs across a broad range of bacteria was not directly found in the search results, the general principles of phylogenetic analysis applied to protein families involve multiple sequence alignment and tree reconstruction methods researchgate.netasm.org. These methods aim to determine the evolutionary relationships based on sequence similarity, reflecting shared ancestry and divergence over time nih.govasm.org.

Phylogenetic studies of GreA homologs would likely reveal a widespread distribution across bacterial phyla, consistent with its conserved role in transcription frontiersin.orgasm.orgasm.orgresearchgate.net. Variations in sequence conservation within specific regions of the protein could highlight domains or residues that are critical for core function versus those that may contribute to species-specific adaptations or interactions.

Genetic Approaches to Elucidate this compound Function in vivo

Genetic approaches are indispensable for investigating the biological functions of proteins like GreA within their native cellular environment. By manipulating the greA gene, researchers can observe the resulting phenotypic consequences and infer the protein's roles in various cellular processes.

Gene Deletion and Mutagenesis Studies

Gene deletion, or knockout, is a common technique to assess the necessity of a gene for specific cellular functions or organismal viability news-medical.netazolifesciences.com. Studies involving the deletion of the greA gene in various bacterial species have provided significant insights into its in vivo roles.

In Escherichia coli, deletion of greA can lead to increased transcription errors, particularly G-to-A misincorporations, highlighting its role in transcription fidelity nih.govnih.gov. Loss of both GreA and GreB in E. coli significantly compromised nitric oxide detoxification and led to phenotypic heterogeneity under stress asm.orgasm.org. Overexpression of GreA can be lethal in E. coli, for reasons unrelated to its RNA cleavage activity researchgate.net.

In Mycobacterium species, deletion of greA resulted in growth retardation and poor survival under adverse stress conditions, including sensitivity to SDS and hydrogen peroxide frontiersin.orgnih.gov. This suggests a role for GreA in environmental adaptation in mycobacteria frontiersin.orgnih.gov.

In Bacillus subtilis, deletion of greA leads to the accumulation of RNA polymerase in promoter-proximal regions of many genes, indicating its role in resolving stalling at these sites nih.govuni-goettingen.de. It also affects genetic competence and swarming motility uni-goettingen.de. Interestingly, in B. subtilis, GreA has been shown to prevent mutagenesis during growth but promote error-prone DNA repair during stress, contributing to genetic diversity uni-goettingen.deasm.orgresearchgate.net.

Mutagenesis studies, introducing specific alterations to the greA gene or the this compound sequence, can help to dissect the contribution of particular residues or domains to its function researchgate.net. For example, a GreA mutant in B. subtilis with an alteration at a conserved aspartate residue (D44A, corresponding to D41 in E. coli) showed more extensive effects on RNAP pausing than a complete greA deletion, suggesting the importance of this residue for its activity nih.gov.

Table 1: Phenotypes Observed in greA Mutant Strains in Different Bacterial Species

Bacterial SpeciesObserved Phenotypes in greA MutantRelevant Citations
Escherichia coliIncreased G-to-A transcription errors, compromised NO detoxification, phenotypic heterogeneity under stress, lethality upon overexpression. asm.orgasm.orgresearchgate.netnih.govnih.gov
Mycobacterium speciesGrowth retardation, poor survival under stress (SDS, H₂O₂), increased susceptibility to antibiotics. frontiersin.orgnih.gov
Bacillus subtilisRNAP accumulation at promoter-proximal regions, loss of genetic competence, defective swarming motility, altered mutagenesis during growth and stress. nih.govuni-goettingen.deasm.orgresearchgate.net

Transcriptome-Wide Gene Expression Profiling (RNA-seq, Microarrays)

Transcriptome analysis, using techniques like RNA sequencing (RNA-seq) and microarrays, allows for a global assessment of gene expression levels in different conditions or genetic backgrounds nih.govbiointerfaceresearch.comrna-seqblog.comfrontiersin.orgplos.org. Comparing the transcriptomes of wild-type bacteria with those of greA mutants can reveal which genes are regulated, directly or indirectly, by GreA.

RNA-seq and microarray analyses have been used to identify genes that are potential targets of GreA action frontiersin.orgasm.orgresearchgate.net. In Escherichia coli, global gene expression profiling revealed that chromosomally expressed GreA affects the transcription of a limited number of genes, with some being upregulated asm.orgresearchgate.net. Overexpression of wild-type GreA, but not a functionally inactive mutant, led to the activation of a larger set of genes asm.orgresearchgate.net.

In Mycobacterium smegmatis, disrupting greA resulted in the differential regulation of a significant number of genes, with a majority being negatively regulated frontiersin.org. Functional enrichment analysis of these differentially regulated genes indicated roles for GreA in metabolic pathways such as tryptophan metabolism, starch and sucrose (B13894) metabolism, and carotenoid biosynthesis frontiersin.org.

These studies demonstrate that GreA's influence on transcription extends to affecting the expression levels of numerous genes across the genome, likely through its role in resolving transcriptional pauses and facilitating elongation frontiersin.orgasm.orgresearchgate.net. RNA-seq is generally considered to have advantages over microarrays in detecting low abundance transcripts and providing a broader dynamic range rna-seqblog.comfrontiersin.orgplos.org.

Genetic Reporter Assays for Transcription Fidelity

Genetic reporter assays are specifically designed to measure the frequency of transcriptional errors or the efficiency of transcription through specific sequences in vivo nih.govnih.govresearchgate.netoup.com. These assays provide a sensitive method to assess the impact of GreA on transcription fidelity.

One type of reporter assay involves introducing a premature stop codon into a reporter gene (e.g., lacZ) nih.govoup.com. If a transcription error occurs that suppresses the stop codon, a functional protein is produced, which can be detected and quantified nih.govoup.com. Using such assays, it has been shown that GreA is essential for proofreading certain transcription errors in Escherichia coli, specifically reducing G-to-A misincorporations nih.govnih.govresearchgate.net. A greA mutant strain showed a significantly higher rate of these errors compared to wild-type or greB mutants nih.govresearchgate.net.

In Streptococcus pneumoniae, a lacZ reporter cassette with a stop codon mutation was used to examine transcription fidelity in vivo oup.com. While the difference was small, cells lacking greA showed a slightly increased production of functional LacZ, suggesting a role for GreA in transcription fidelity in this organism as well oup.com.

Another reporter system, the Cre/lox fidelity reporter, has been developed to detect rare transcription misincorporation errors nih.govnih.govresearchgate.net. This system confirmed that GreA is a major RNA proofreading factor in E. coli, particularly for G-to-A errors nih.govnih.govresearchgate.net. The quantitative analysis using this reporter highlighted the critical role of GreA, but not GreB, in controlling transcription errors under normal growth conditions nih.govresearchgate.net.

These genetic reporter assays provide direct in vivo evidence for GreA's function in maintaining the accuracy of transcription, complementing biochemical studies and global transcriptome analyses nih.govnih.govresearchgate.netoup.com.

Table 2: Genetic Reporter Assay Examples for GreA Function

Assay TypeBacterial SpeciesKey Finding Related to GreARelevant Citations
Reporter gene with premature stop codonEscherichia coliGreA essential for proofreading G-to-A errors; greA mutant shows increased errors. nih.govnih.govresearchgate.net
Reporter gene with premature stop codonStreptococcus pneumoniaeLoss of greA associated with slightly increased production of functional reporter protein. oup.com
Cre/lox fidelity reporterEscherichia coliGreA is a major RNA proofreading factor, specifically for G-to-A errors. nih.govnih.govresearchgate.net

Methodologies for Studying Grea Protein

Biochemical Approaches

Biochemical methods are fundamental to understanding the enzymatic activity of GreA and its interactions with other molecules, particularly RNA polymerase and nascent RNA.

In Vitro Transcription Assays for Cleavage and Elongation

In vitro transcription assays are widely used to study the effects of GreA on RNAP activity, specifically its ability to induce transcript cleavage and influence elongation. These assays typically involve reconstituting the transcription process in a controlled environment using purified components: DNA template, RNAP, nucleotides, and the GreA protein.

In these assays, GreA has been shown to induce the nucleolytic activity of bacterial RNAP. asm.orgnih.gov This activity leads to the cleavage and removal of the 3'-proximal dinucleotide from the nascent RNA transcript. nih.gov The newly generated 3' terminus can then be extended, allowing the transcription complex to resume elongation, particularly from states of indefinite arrest induced by specific DNA sites. nih.gov

In vitro transcription assays have demonstrated that GreA contributes to transcription efficiency by suppressing pauses and arrests, stimulating RNAP promoter escape, and enhancing transcription fidelity. asm.orgnih.gov For instance, studies using Escherichia coli have indicated that GreA's stimulatory effect on the transcription of certain genes, such as those in ribosomal protein operons and the tna operon, is largely due to increased RNAP recycling facilitated by enhanced promoter escape. asm.orgresearchgate.net

Experiments involving Streptococcus pneumoniae GreA (GreASpn) in vitro have also shown that while GreASpn induces cleavage products, it may have only minor effects on transcription initiation and promoter escape in this organism, suggesting potential species-specific differences in GreA function. oup.com

These assays often utilize radioactively labeled nucleotides, such as [α-32P]-UTP, to label the nascent RNA transcripts, allowing for visualization and analysis of transcript lengths and cleavage products via gel electrophoresis. oup.com

Enzyme Kinetics for Catalytic Activity

Enzyme kinetics provides a quantitative framework for understanding the catalytic activity of GreA, particularly its role in stimulating RNAP's cleavage activity. Enzyme kinetics studies examine the rates of enzyme-catalyzed reactions and how they are affected by factors such as substrate concentration and the presence of effectors. mgcub.ac.insolubilityofthings.com

GreA functions as a transcription factor that enhances the intrinsic nucleolytic activity of RNAP, which acts as the enzyme in this context. asm.orgnih.gov While RNAP itself possesses a basal level of cleavage activity, GreA binding to the secondary channel of RNAP stimulates this activity. oup.com Kinetic studies can help determine parameters such as the rate enhancement provided by GreA and potentially identify the kinetic steps in the cleavage reaction that are most affected by GreA binding.

Although specific detailed enzyme kinetics data for GreA's catalytic activity (e.g., Michaelis-Menten parameters like Km or Vmax directly for GreA as an "enzyme" in the traditional sense) are often framed in terms of its effect on RNAP's catalytic activity, studies have shown that GreA increases transcription rates in a concentration-dependent manner, following hyperbolic kinetics in some reconstituted systems. biorxiv.org At plateau concentrations, GreA has been observed to increase transcription rates significantly. biorxiv.org

Enzyme kinetics studies are crucial for dissecting the mechanism by which GreA promotes cleavage, potentially revealing information about substrate binding (e.g., the backtracked RNA 3' end), the catalytic step, and product release. mgcub.ac.insolubilityofthings.comitmedicalteam.pl

Protein-Protein Interaction Assays (e.g., Pulldown Assays, Cross-linking)

Understanding how GreA interacts with RNAP and potentially other proteins involved in transcription requires the use of protein-protein interaction assays. These techniques help identify binding partners and map interaction interfaces.

Pulldown assays are a common in vitro method used to determine physical interactions between proteins. researchgate.netthermofisher.com In a pulldown assay, a "bait" protein (e.g., tagged GreA) is immobilized on an affinity resin, and a protein mixture containing potential interacting partners (e.g., RNAP or cellular lysate) is passed over the resin. researchgate.netthermofisher.com Proteins that bind to the bait are retained and can be subsequently identified, often by techniques like SDS-PAGE or mass spectrometry. researchgate.net Pulldown assays can be used as an initial screening method or to confirm interactions predicted by other techniques. thermofisher.com GreA is known to interact with RNAP, and pulldown assays can be used to study this interaction. nih.govnih.gov

Cross-linking is another technique used to stabilize and identify protein-protein interactions, including weak or transient ones. researchgate.netthermofisher.comactivemotif.comnih.gov Chemical cross-linkers form covalent bonds between proteins that are in close proximity. activemotif.comnih.gov After cross-linking, the protein complexes can be isolated and the interacting partners identified, often in conjunction with mass spectrometry (cross-linking mass spectrometry, XL-MS). activemotif.comnih.gov This approach can provide information about the topology and orientation of subunits within a complex and map interaction interfaces. nih.gov

These assays are essential for confirming the direct interaction between GreA and RNAP and for exploring whether GreA interacts with other transcription factors or cellular proteins that might modulate its activity or be affected by its function.

Biophysical Techniques

Biophysical techniques provide structural and dynamic information about this compound, both in isolation and in complex with RNAP. These methods are crucial for understanding the molecular basis of GreA function.

Structural Determination: X-ray Crystallography, NMR Spectroscopy, Cryo-Electron Microscopy (Cryo-EM) of GreA-RNAP Complexes

Determining the three-dimensional structure of GreA and its complexes with RNAP is vital for understanding its mechanism of action. X-ray crystallography, NMR spectroscopy, and Cryo-EM are the primary techniques used for this purpose. researchgate.netkbdna.comnih.govmdpi.com

X-ray crystallography can provide high-resolution atomic structures of proteins and protein complexes, provided that suitable crystals can be obtained. researchgate.netkbdna.commdpi.com This technique has been instrumental in revealing the detailed architecture of RNAP and how factors like GreA bind to it. Structures of GreA in complex with RNAP have been determined by X-ray crystallography, showing how GreA inserts a coiled-coil domain into the secondary channel of RNAP to reach the active site and promote cleavage.

NMR spectroscopy is particularly useful for studying the structure and dynamics of proteins in solution, especially smaller proteins or specific domains of larger complexes. researchgate.netkbdna.comnih.govmdpi.com While less suitable for very large complexes like the entire RNAP holoenzyme, NMR can provide information about the conformational changes in GreA upon binding to RNAP or its interaction with nascent RNA. mdpi.com

Spectroscopic Methods (e.g., Fluorescence Spectroscopy, Circular Dichroism)

Spectroscopic methods provide information about the structure, folding, and interactions of proteins in solution.

Fluorescence spectroscopy can be used to study protein folding, conformational changes, and interactions by monitoring the fluorescence properties of intrinsic fluorophores (like tryptophan residues) or attached fluorescent probes. portlandpress.compnas.org Changes in fluorescence intensity, wavelength, or polarization can indicate changes in the protein's environment or binding events. Fluorescence spectroscopy can be used to investigate the binding of GreA to RNAP or DNA/RNA, and to study conformational changes in GreA upon binding. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the secondary structure content of proteins (e.g., alpha-helices, beta-sheets) and monitoring changes in secondary structure upon ligand binding, temperature changes, or other conditions. portlandpress.compnas.orgwisc.edunih.gov Far-UV CD spectra (190-260 nm) are sensitive to the polypeptide backbone conformation and are used to estimate the proportions of different secondary structure elements. wisc.edunih.gov Near-UV CD spectra (250-360 nm) are sensitive to the environment of aromatic amino acid residues and can provide information about tertiary structure and conformational changes. acs.org CD spectroscopy has been used to assess the secondary structure and stability of this compound. nih.gov

These spectroscopic methods offer complementary information to structural techniques, providing insights into the dynamic aspects of GreA structure and its interactions in solution.

Single-Molecule Techniques for Real-Time Dynamics

Single-molecule techniques are powerful tools that allow the observation of individual molecules in real-time, bypassing the limitations of ensemble-averaging inherent in bulk measurements. These methods are crucial for understanding the dynamic conformational changes and interactions of proteins like GreA.

Various single-molecule techniques can resolve protein dynamics in real-time at room temperature, including single-molecule fluorescence techniques (e.g., smFRET), single-molecule force spectroscopies (e.g., AFM, magnetic or optical tweezers), and electrical nanopore detection arxiv.org. These techniques can detect kinetic connectivity, distinguishing transitions between different states arxiv.org. While not providing the atomic resolution of techniques like cryo-EM or X-ray crystallography, single-molecule methods excel at probing detailed structural distributions and real-time, stochastic dynamics cambridge.org. They offer a direct view of how proteins perform their function arxiv.org.

Single-molecule fluorescence detection, often using techniques like confocal and near-field scanning optical microscopy or Total Internal Reflection Fluorescence (TIRF) microscopy, has been applied to study the real-time dynamics of individual protein molecules pnas.orgazolifesciences.comjove.com. These methods allow for high temporal resolution and long observation times, revealing dynamic processes such as protein folding, protein-protein interactions, and enzyme kinetics pnas.orgazolifesciences.com. For instance, real-time single-molecule fluorescence detection has been used to study the light-driven dynamics of green fluorescent protein (GFP), revealing the existence of nonemissive states and the effect of excitation intensity on blinking behavior pnas.org. Single-molecule force spectroscopy, such as optical trapping, also allows for the observation of individual conformational dynamics of protein substructures in real-time cambridge.org.

These single-molecule approaches are particularly valuable for studying protein dynamics as they can distinguish different functional states within a molecular ensemble and resolve the timescales involved in conformational changes, providing mechanistic insights into biomolecular processes at single-molecule resolution arxiv.orgmdpi.com.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are key biophysical techniques used to characterize the thermodynamics and kinetics of molecular interactions, including those involving this compound.

ITC is considered a "gold standard" for studying intermolecular interactions, directly measuring the heat generated or absorbed upon binding bitesizebio.comupm.es. A single ITC experiment can determine the equilibrium association constant (Ka), binding stoichiometry (n), and binding enthalpy (ΔHb) upm.esnih.gov. From these values, the Gibbs free energy (ΔGb) and entropy (ΔSb) of binding can be calculated upm.esnih.gov. ITC is highly sensitive and can monitor the formation of non-covalent complexes driven by various interactions like hydrogen bonds, electrostatic forces, van der Waals interactions, and hydrophobic effects upm.es. A major advantage of ITC is that it does not require labeling or immobilization of the binding partners, reducing concerns about potential alterations to their biological activity bitesizebio.com. ITC allows for a comprehensive quantitative description of an interaction, indicating whether molecules interact, the binding stoichiometry, affinity, and the partition of Gibbs energy into enthalpic and entropic contributions upm.es.

Surface Plasmon Resonance (SPR) is another widely used technique for studying protein interactions, providing real-time measurements of binding affinities and association/dissociation kinetics in a label-free environment researchgate.netemory.edu. SPR measures changes in the refractive index near a sensor surface where one binding partner (the ligand) is immobilized, as the other partner (the analyte) flows over it researchgate.netemory.edu. The change in reflectivity is proportional to the mass of bound material and is recorded in a sensorgram emory.edu. SPR can provide kinetic parameters (kon and koff) and equilibrium constants (KD) researchgate.netemory.eduresearchgate.net. While ITC directly measures heat changes, SPR monitors the physical association and dissociation of molecules mdpi.com. SPR is often more time-efficient and requires less protein consumption compared to calorimetry measurements mdpi.com. It is a versatile method for assessing binding affinity and specificity and can be applied to study interactions between various biomolecules researchgate.net.

Both ITC and SPR provide crucial thermodynamic and kinetic data essential for understanding the molecular basis of this compound interactions with its binding partners, such as RNA polymerase.

Cellular and Molecular Genetic Methods

Cellular and molecular genetic methods are fundamental for investigating the function of this compound within its biological context, including its effects on gene expression and the consequences of genetic alterations.

Gene Expression Analysis (RT-qPCR, Western Blot)

Gene expression analysis techniques like RT-qPCR and Western blot are used to quantify the levels of GreA mRNA and protein, respectively, and to assess the impact of GreA on the expression of other genes.

Reverse Transcription quantitative PCR (RT-qPCR) is a widely used and sensitive technique for quantifying specific RNA transcripts, including mRNA thermofisher.comnih.gov. It involves converting RNA to cDNA via reverse transcription, followed by quantitative PCR to amplify and detect target sequences using fluorescent dyes or probes thermofisher.comthermofisher.com. RT-qPCR allows for the accurate and quantitative measurement of gene expression levels and is used in various applications, including gene expression profiling and validating results from other technologies thermofisher.comthermofisher.com. It can be performed as a one-step or two-step procedure, with the two-step method being common for studying gene expression due to its flexibility thermofisher.com. RT-qPCR focuses on the exponential phase of PCR amplification to provide precise and accurate data for quantitation thermofisher.com.

Western blotting is an analytical technique used to detect specific proteins in a sample nih.govwikipedia.org. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify and quantify the protein of interest nih.govwikipedia.org. Western blotting can determine the presence or absence of a protein and provide a qualitative or quantitative assessment of changes in protein expression levels thermofisher.com. While traditionally used for qualitative analysis, advancements allow for quantitative Western blotting to assess the magnitude of expression differences, although careful normalization is required for accurate results thermofisher.com. Western blot analysis can show consistency with gene expression data obtained by other methods like microarrays researchgate.net.

These techniques are essential for determining how genetic or environmental changes affect GreA expression and how GreA influences the transcriptional landscape of the cell.

Genetic Manipulation and Reporter Systems

Genetic manipulation and reporter systems are powerful tools for studying GreA function in vivo, allowing researchers to alter GreA levels or activity and monitor the downstream effects on cellular processes.

Genetic manipulation techniques involve altering the GreA gene, such as deletion or overexpression, to study the consequences of its absence or increased presence researchgate.net. For example, studies in Escherichia coli have used deletion mutants (ΔgreA, ΔgreAB) to investigate the role of GreA in transcription fidelity researchgate.net. These experiments have shown that deletion of GreA can dramatically increase transcription errors researchgate.net.

Reporter systems are constructed by linking a gene of interest (like a promoter sequence regulated by GreA) to a reporter gene whose expression is easily detectable (e.g., fluorescent proteins like GFP or enzymes like β-galactosidase) snmjournals.orgmdpi.com. The activity of the reporter gene then serves as an indirect measure of the activity of the gene or regulatory element being studied snmjournals.org. Reporter systems can be designed to detect specific events, such as transcription misincorporation errors researchgate.net. For instance, a genetic reporter assay using cre/galK-loxP-INV has been used to identify GreA as a major transcription proofreading factor in E. coli researchgate.net. This system detected rare transcription misincorporation errors by measuring the density of Gal+ colonies researchgate.net. Overexpression of GreA (or even GreB at high concentrations) in GreA-lacking cells was shown to suppress the frequency of these errors, as observed through the intensity of Gal+ patches researchgate.net.

Reporter systems can utilize constitutive or inducible promoters to control the expression of the reporter gene snmjournals.org. Fluorescent proteins like GFP are widely used as reporters for gene expression and protein targeting in intact cells and organisms snmjournals.org. While GFP reporter systems can be less sensitive than enzyme-based systems and may require strong promoters, they are valuable for visualizing gene expression snmjournals.org.

These genetic tools allow for the in vivo assessment of GreA's role in processes like transcription fidelity and its interaction with other cellular components researchgate.netmdpi.com.

Chromatin Immunoprecipitation (ChIP) for in vivo Binding

Chromatin Immunoprecipitation (ChIP) is a crucial technique for studying the in vivo interaction of proteins, including GreA, with specific regions of genomic DNA.

ChIP allows for the evaluation of protein-DNA binding sites within the natural chromatin context of the cell researchgate.netnih.gov. The process typically involves cross-linking proteins to DNA in vivo, often using formaldehyde (B43269) researchgate.net. The chromatin is then extracted and fragmented, followed by immunoprecipitation using antibodies specific to the protein of interest (e.g., GreA) researchgate.net. This step enriches for the DNA fragments that were bound by the target protein researchgate.net. After reversing the cross-linking, the purified DNA fragments can be analyzed by various methods, such as PCR or high-throughput sequencing (ChIP-seq) researchgate.netnih.gov.

ChIP-seq, which combines ChIP with high-throughput sequencing, is a powerful method for mapping genome-wide protein-DNA binding sites with high resolution nih.gov. This technique can identify where transcription factors, like GreA, bind to DNA in living cells under specific growth conditions nih.gov. Correlation of ChIP-seq data with gene expression data (e.g., from RNA-seq or microarrays) can provide valuable insights into bacterial regulons and regulatory networks influenced by the protein of interest nih.gov.

ChIP is an invaluable tool for elucidating gene regulation at the molecular level by identifying where GreA binds on the genome and potentially understanding how these binding events influence transcription.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a significant role in studying this compound, complementing experimental methods by providing predictive capabilities, facilitating data analysis, and enabling the modeling of complex biological systems.

Computational approaches are increasingly used in molecular biology to understand protein behavior, including structure prediction, dynamics, and interactions researchgate.netaip.org. These methods can be faster and less expensive than experimental techniques, especially for tasks like predicting essential proteins plos.org. Computational techniques can be broadly categorized into approaches based on topological properties of protein interaction networks, molecular simulations, and machine learning methods aip.orgplos.org.

Bioinformatics tools and algorithms are essential for analyzing the large datasets generated by high-throughput experimental techniques such as ChIP-seq and gene expression analysis nih.govaip.org. Bioinformatics approaches can be used to predict protein aggregation propensity and locate aggregation-prone regions within protein sequences aip.org.

Molecular simulations, particularly Molecular Dynamics (MD) simulations, are powerful computational tools for unraveling the complex dynamics governing protein behavior aip.org. MD simulations can provide microscopic insights into protein interactions and conformational changes by tracking the time-dependent positions of atoms aip.org. Various MD simulation models exist, including atomistic, coarse-grained, and multiscale models, allowing for the study of processes across different temporal and length scales aip.org.

Computational approaches can also be used to predict mutations that might lead to proteins with altered or improved functions mit.edu. For example, computational models have been developed to predict mutations in proteins like GFP that enhance their brightness mit.edu. These models can be trained on experimental data and used to explore the relationship between protein sequence and function mit.edu.

The combination of computational models and experimental methodologies is often beneficial for gaining a quicker and more precise understanding of the underlying biological mechanisms aip.org. Computational approaches can assist in protein structure prediction, especially when similar structures are available (homology modeling) or through ab initio methods researchgate.netnih.gov. Algorithms blending concepts like self-organization and genetic algorithms have been developed to improve protein structure prediction researchgate.net.

Computational and bioinformatics methods provide powerful tools for analyzing this compound, from predicting its structure and dynamics to understanding its role in complex cellular networks and interpreting high-throughput experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of proteins at an atomic level. These simulations track the positions and motions of all atoms over time, providing high temporal and spatial resolution researchgate.netnih.gov. MD simulations can reveal a wide range of biomolecular processes, including conformational changes and interactions nih.gov. For proteins like GreA, MD simulations can be applied to understand the flexibility of its structure, how it interacts with RNA polymerase and DNA, and the conformational changes it undergoes during the transcript cleavage process. While the search results provide general information on MD simulations of proteins researchgate.netnih.govoup.comresearchgate.netnih.gov, specific detailed findings of MD simulations applied directly to this compound were not prominently featured. However, MD simulations are a standard tool in structural biology and are applicable to studying the dynamics of GreA and its complexes.

Sequence and Structure Prediction

Sequence and structure prediction methods are essential for understanding the potential three-dimensional arrangement of a protein based on its amino acid sequence. This is particularly important when experimental structures are not available or to complement experimental data nih.govnih.gov. Methods range from homology modeling, which relies on the structures of related proteins, to ab initio methods that predict structure solely from sequence information nih.govwikipedia.orgbitesizebio.com. Recent advancements, particularly in deep learning, have significantly improved the accuracy of protein structure prediction nih.govnih.govoup.comembopress.orgpnas.orgfrontiersin.org. Tools like AlphaFold have revolutionized the field, providing highly accurate predictions for a vast number of proteins embopress.orgfrontiersin.org. While the search results discuss protein structure prediction in general nih.govnih.govwikipedia.orgbitesizebio.comoup.compnas.orgfrontiersin.org, specific applications of these methods to this compound were not detailed. However, given the availability of GreA sequences, these prediction methods are readily applicable to generate structural models for further analysis or to guide experimental studies.

'Omics' Data Analysis (Transcriptomics, Proteomics, Interactomics)

'Omics' approaches provide a global view of biological systems by analyzing large sets of molecules. Transcriptomics studies the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels mdpi.commdpi.comembopress.org. Proteomics focuses on the entire set of proteins, their abundance, modifications, and interactions mdpi.comembopress.orgnih.govagresearch.co.nz. Interactomics specifically investigates the complete set of molecular interactions, particularly protein-protein interactions uniprot.orginteractome-atlas.orgresearchgate.netwikipedia.orgplos.org.

Studies involving this compound have utilized these approaches. Transcriptomic analysis, such as RNA-Seq, has shown that the absence of Gre proteins can lead to the differential expression of metabolism and virulence genes in bacteria like Salmonella Enteritidis nih.gov. This suggests that Gre factors influence the transcription of various genes nih.gov. Proteomic studies have identified GreA as a cold-inducible protein in the cold-adapted bacterium Shewanella livingstonensis Ac10, potentially required for efficient transcription at low temperatures nih.gov. Interactomics can be used to identify proteins that physically interact with GreA, providing clues about its cellular partners and regulatory networks uniprot.orginteractome-atlas.orgresearchgate.netwikipedia.orgplos.org. Databases like UniProt list protein-protein interaction databases that include information on GreA, such as BioGRID uniprot.org. Analysis of interactome data often involves specialized bioinformatics tools to visualize and interpret interaction networks researchgate.net. Quantitative proteomic data can be used to discern highly reliable protein interactions creative-proteomics.com.

These 'omics' methodologies provide a systems-level understanding of GreA's involvement in cellular processes, revealing its impact on gene expression, its presence and abundance under different conditions, and its interaction partners.

Emerging Research Directions and Future Avenues

Elucidating GreA Protein's Role in Specialized Transcriptional Programs

Future research is increasingly focused on deciphering the specific roles of GreA in the regulation of distinct transcriptional programs, particularly in response to environmental stressors. While GreA is known as a general transcription elongation factor, evidence suggests its function is critical for the optimal expression of specific sets of genes. For instance, in Escherichia coli, GreA has a notable stimulatory effect on the transcription of ribosomal protein operons and the tna operon. asm.org This suggests a role for GreA in coupling ribosome production to the cell's metabolic state.

Furthermore, Gre factors have been implicated in the survival of various microbes under harsh conditions. asm.org Deletion of greA in Mycobacterium smegmatis and Mycobacterium tuberculosis leads to growth defects and increased susceptibility to stresses like SDS and hydrogen peroxide. nih.gov Inactivation of GreA in Francisella tularensis reduces its ability to invade and grow within macrophages. asm.org These findings point towards a specialized role for GreA in modulating transcriptional programs essential for pathogenesis and stress resistance. Understanding how GreA is recruited to specific promoters and how its activity is regulated under these conditions is a key area for future investigation.

Understanding this compound Dynamics and Stoichiometry in vivo

A crucial aspect of understanding GreA's function is to determine its dynamics and stoichiometry within the cell. While in vitro studies have been invaluable, investigating how GreA interacts with RNA polymerase (RNAP) in the complex cellular environment is a key future direction. embopress.orgasm.org Techniques like fluorescence correlation spectroscopy (FCS) and advanced live-cell imaging can provide unprecedented insights into the movement of GreA and its binding interactions with RNAP and other cellular components. einsteinmed.edu

Determining the precise stoichiometry of GreA relative to RNAP and other transcription factors in vivo is essential for building accurate models of transcriptional regulation. nih.gov In E. coli, it is known that the components of multiprotein complexes are often produced in proportion to their stoichiometry within the complex, a principle that may also apply to the transcription machinery. nih.gov Future studies will likely focus on quantifying the absolute and relative amounts of GreA under different growth conditions and stress responses to understand how its availability is regulated to meet cellular demands.

Development of Novel Tools and Assays for Transcriptional Elongation Studies

Advancements in our understanding of GreA and transcriptional elongation are intrinsically linked to the development of innovative research tools and assays. nih.govnorthwestern.edu Novel in vivo and in vitro assays are being developed to directly measure and dissect the process of transcript elongation. For example, a G-less-based run-on (GLRO) assay has been developed for the in vivo analysis of transcription elongation, providing a sensitive method to identify new factors required for this process. nih.gov Another novel assay for RNA Polymerase I transcription elongation has shed light on the enzymatic differences among various polymerases. nih.gov

These new methodologies will be instrumental in dissecting the precise molecular mechanisms by which GreA and other elongation factors influence RNAP processivity, pausing, and fidelity. Furthermore, the development of high-throughput screening methods will enable the identification of small molecules that modulate GreA activity, which could serve as valuable research tools and potential starting points for therapeutic development.

Biotechnological Applications of this compound (non-therapeutic)

The ability of GreA to enhance the efficiency and fidelity of transcription has significant potential for various biotechnological applications, particularly in the realms of cell-free systems and synthetic biology. biorxiv.orgnih.govbiorxiv.orgresearchgate.netacs.org

Cell-free gene expression (CFE) systems, which utilize cellular machinery outside of a living cell, are becoming powerful platforms for synthetic biology and protein production. acs.orgnih.gov A significant limitation of some CFE systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, is the relatively low transcription rate of E. coli RNA polymerase. biorxiv.orgnih.gov Research has shown that the addition of GreA and its homolog GreB to the PURE system can increase transcription rates from sigma factor 70 promoters by up to 6-fold. biorxiv.orgnih.gov This enhancement is particularly pronounced for strong promoters, suggesting that transcriptional pausing can be a major limiting factor in these systems. biorxiv.org

The inclusion of GreA and GreB in CFE systems not only boosts protein yields but also enables the efficient expression from a wider range of natural and synthetic promoters, making these systems more versatile for studying and engineering genetic networks. biorxiv.orgnih.gov

Impact of GreA/GreB on a Cell-Free Expression System
System PURE (Protein synthesis Using Recombinant Elements)
Enhancement Up to 6-fold increase in transcription rates
Mechanism Alleviation of transcriptional pausing during elongation
Benefit Increased protein yields and broader applicability for synthetic and natural promoters biorxiv.orgnih.gov

In the field of synthetic biology, the predictable and robust performance of genetic circuits is paramount. Transcriptional pausing and arrest can introduce unpredictability and limit the output of engineered genetic networks. By incorporating GreA into synthetic circuits, it may be possible to improve their performance and reliability. biorxiv.orgnih.gov

The addition of GreA and GreB has been shown to enhance the performance of a genetic network within the PURE system. biorxiv.orgnih.gov This suggests that these factors can be used as tools to "tune" gene expression levels and improve the dynamic range of genetic circuits. As our understanding of GreA's function deepens, it may become possible to engineer synthetic versions of GreA with altered specificities or activities, providing a powerful toolkit for the precise control of gene expression in synthetic biological systems.

Interplay with Other Regulatory Systems and Environmental Cues

GreA does not function in isolation; its activity is integrated with a complex network of other regulatory systems in response to various environmental cues. asm.orgnih.gov For instance, the expression of greA itself can be upregulated in response to stressors like antibiotics in M. tuberculosis. nih.gov Furthermore, the loss of Gre factors in E. coli compromises its ability to detoxify nitric oxide, a toxic metabolite encountered within phagosomes. asm.org

Exploring Potential Functional Analogues in Diverse Organisms

The fundamental process of transcription elongation and the challenges posed by transcriptional pausing and arrest are conserved across all domains of life. Consequently, organisms have evolved factors that assist RNA polymerase in overcoming these impediments. While the bacterial this compound is a key player in this process, functionally analogous proteins exist in archaea and eukaryotes. These analogues share the common function of promoting transcript cleavage to rescue arrested RNA polymerase, yet they often exhibit significant structural differences, highlighting convergent evolution to solve a universal problem in gene expression.

Bacterial Analogues:

Another bacterial protein, DksA, is structurally similar to Gre factors and also binds to the RNA polymerase secondary channel. nih.govnih.gov While not a direct functional analogue in terms of promoting transcript cleavage, DksA can influence transcription initiation and elongation, and its function can sometimes overlap or compete with that of Gre factors. mdpi.compnas.org For instance, overexpression of GreA can alleviate some defects caused by the absence of DksA. mdpi.com Additionally, homologues like Gfh1 in Thermus thermophilus further demonstrate the conservation of Gre-like factors across different bacterial phyla. nih.gov

Archaeal Analogues:

In archaea, the functional analogue of GreA is Transcription Factor S (TFS). nih.govnih.gov Unlike the structural relationship between bacterial Gre factors, TFS is not homologous to GreA but is instead homologous to the eukaryotic transcription elongation factor TFIIS. nih.govmdpi.com This makes TFS an example of analogous function with GreA, as both proteins facilitate transcript cleavage to resolve transcriptional arrest. nih.govnih.gov

TFS is found universally in archaeal genomes, underscoring its essential role in transcription. nih.gov Similar to GreA, TFS interacts with the archaeal RNA polymerase through its secondary channel and introduces acidic residues into the active site to stimulate the cleavage of the nascent RNA transcript. nih.gov This activity is crucial for overcoming pauses and roadblocks during transcription, particularly in the context of archaeal chromatin, which is formed by histone-based proteins. nih.gov Some archaeal species encode multiple paralogues of TFS. For example, in Sulfolobus solfataricus, one TFS paralogue, TFS4, has evolved a novel function as a potent inhibitor of transcription, demonstrating functional diversification from the canonical role in elongation. mdpi.comucl.ac.uk

Eukaryotic Analogues:

The primary functional analogue of GreA in eukaryotes is the well-characterized transcription elongation factor TFIIS. nih.govnih.gov As mentioned, TFIIS is homologous to archaeal TFS but is functionally analogous to bacterial Gre factors. nih.govmdpi.com TFIIS plays a critical role in stimulating the intrinsic ribonuclease activity of RNA Polymerase II, allowing it to cleave the 3' end of the nascent RNA and resume transcription after encountering a block. nih.gov

Despite their functional similarity, GreA and TFIIS are structurally unrelated. TFIIS possesses a three-domain structure, including a zinc ribbon motif that is crucial for its activity, a feature absent in GreA. mdpi.com The extended coiled-coil domain of GreA and the corresponding domain of TFIIS both project into the secondary channel of their respective RNA polymerases to reach the active site, providing a striking example of convergent evolution. nih.gov The ubiquity of TFIIS-like factors in eukaryotes highlights the conserved nature of this mechanism for maintaining transcriptional processivity. nih.gov

The following table provides a comparative overview of the key functional analogues of this compound across different domains of life.

Factor NameDomainOrganism Example(s)Structural Relationship to GreAFunctional RoleKey Features
GreB BacteriaEscherichia coliHomologueRescues arrested transcription complexesCleaves longer RNA fragments than GreA.
DksA BacteriaEscherichia coliStructurally similar (analogue)Modulates transcription initiation and elongationBinds to the RNAP secondary channel; can functionally overlap with Gre factors.
Gfh1 BacteriaThermus thermophilusHomologueTranscription elongationA Gre factor homologue in a different bacterial phylum.
TFS (Transcription Factor S) ArchaeaSulfolobus solfataricus, Thermococcus kodakarensisAnalogue (Homologous to TFIIS)Rescues arrested transcription complexesUniversally conserved in archaea; some species have multiple paralogues with diverse functions.
TFIIS (Transcription Factor IIS) EukaryotesSaccharomyces cerevisiae, Homo sapiensAnalogue (Homologous to TFS)Rescues arrested transcription complexesStructurally distinct from GreA, featuring a zinc ribbon domain.

Q & A

Q. What is the primary biochemical function of GreA in transcription elongation, and how is this experimentally validated?

GreA resolves transcriptional arrest by stimulating RNA polymerase (RNAP)-mediated cleavage of backtracked RNA, allowing elongation to resume. This is validated via in vitro transcription assays using halted ternary complexes; GreA addition induces dinucleotide cleavage from nascent RNA, confirmed by gel electrophoresis and radiolabeled RNA analysis . Structural studies (e.g., homology modeling using E. coli GreA, PDB:1GRJ) reveal its binding to RNAP’s secondary channel, enabling direct interaction with the catalytic site .

Q. What experimental methodologies are used to purify and characterize recombinant GreA?

GreA is typically expressed in E. coli BL21(DE3) using pET28a vectors, induced with IPTG. Purification involves HisTrap affinity chromatography, desalting to remove imidazole, and validation via SDS-PAGE and functional assays (e.g., RNA cleavage activity). Structural validation employs circular dichroism, dynamic light scattering, or homology modeling tools like MODELLER9v10 .

Q. How does GreA interact with RNA polymerase subunits, and what techniques identify these interactions?

GreA binds the β’ subunit of RNAP, specifically the α2ββ’ domain, as shown by co-purification assays, crosslinking studies, and protein-protein docking simulations (e.g., HEX program). Mutational analysis of key residues (e.g., Lys140 in Wolbachia GreA) further maps interaction interfaces .

Advanced Research Questions

Q. How does GreA’s chaperone-like activity contribute to cellular stress resistance, and what experimental evidence supports this?

GreA prevents protein aggregation under heat or oxidative stress, demonstrated by in vitro thermal denaturation assays using substrates like GFP. In vivo, ΔgreA/greB double mutants in B. subtilis show increased protein aggregation, while overexpression enhances heat-shock survival. Quantitative immunoblotting and fluorescence microscopy track aggregation levels .

Q. What conflicting data exist regarding GreA’s role in stress responses, and how can these discrepancies be resolved?

reports GreA overexpression enhances heat resistance, while notes GreA downregulation under heat stress in Clostridium difficile. Contradictions may arise from species-specific roles or compensatory mechanisms (e.g., redundant chaperones like DnaK). Resolving these requires comparative studies using conditional knockouts and transcriptomics (e.g., RNA-seq) across species .

Q. How does GreA deletion influence antibiotic susceptibility in Mycobacterium tuberculosis, and what mechanistic insights exist?

ΔgreA M. smegmatis shows increased susceptibility to bedaquiline and aminoglycosides, likely due to disrupted transcription-translation coupling under drug-induced stress. MIC assays and RNAP activity profiling (e.g., run-on transcription) link GreA’s absence to transcriptional dysregulation, exacerbating ribosome-targeting drug effects .

Q. What role does GreA play in resolving transcription-replication conflicts, and how is this assessed experimentally?

GreA mitigates R-loops and DNA breaks by preventing RNAP backtracking, as shown in E. coli ΔgreA strains treated with phleomycin. GamGFP foci assays quantify double-strand breaks, while recombination efficiency assays (e.g., λ Red-mediated) reveal altered replication fork dynamics in mutants .

Q. How do GreA and GreB synergize to enhance in vitro transcription rates, and what kinetic data support this?

Adding GreA/GreB (5–10 µM) to E. coli RNAP increases transcription rates 3-fold, measured via real-time FRET probes targeting nascent mRNA. Hyperbolic kinetics suggest saturation at high concentrations, with no synergy observed in combined use. Quantification of full-length mRNA and protein (e.g., EGFP) validates efficiency gains .

Methodological Considerations

  • Contradiction Analysis : When reconciling data (e.g., stress-response roles), use isogenic strains across studies and control for compensatory pathways (e.g., DnaK overexpression) .
  • Experimental Design : For transcription assays, include backtracking-inducing templates (e.g., AT-rich sequences) and measure cleavage rates via stopped-flow kinetics .

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